Cas no 533876-92-5 (7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one)

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one structure
533876-92-5 structure
Product name:7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
CAS No:533876-92-5
MF:C23H17BrFN3O4
Molecular Weight:498.301188230515
CID:6174502
PubChem ID:4327527

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 化学的及び物理的性質

名前と識別子

    • 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
    • 533876-92-5
    • AKOS024608869
    • Oprea1_557087
    • F1596-0544
    • 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
    • 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
    • インチ: 1S/C23H17BrFN3O4/c1-13-17(3-2-4-20(13)28(31)32)23(30)27-12-21(29)26-19-10-7-15(24)11-18(19)22(27)14-5-8-16(25)9-6-14/h2-11,22H,12H2,1H3,(H,26,29)
    • InChIKey: DUDYELDRGCZDMA-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C1C=CC(=CC=1)F)N(C(C1C=CC=C(C=1C)[N+](=O)[O-])=O)CC(N2)=O

計算された属性

  • 精确分子量: 497.03865g/mol
  • 同位素质量: 497.03865g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 32
  • 回転可能化学結合数: 2
  • 複雑さ: 727
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.2Ų
  • XLogP3: 4.5

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1596-0544-40mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1596-0544-20μmol
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1596-0544-1mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1596-0544-10mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1596-0544-25mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1596-0544-2μmol
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1596-0544-3mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1596-0544-75mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1596-0544-100mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1596-0544-4mg
7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
533876-92-5 90%+
4mg
$66.0 2023-05-17

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 関連文献

7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-oneに関する追加情報

Professional Introduction to Compound with CAS No 533876-92-5 and Product Name: 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

The compound in question, identified by the CAS number 533876-92-5, is a highly specialized molecule belonging to the benzodiazepine class. This particular derivative, named 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential pharmacological applications. The presence of multiple substituents, including a bromine atom at the 7-position, a 4-fluorophenyl group at the 5-position, and a 2-methyl-3-nitrobenzoyl moiety at the 4-position, contributes to its distinct chemical properties and biological activity.

Recent advancements in the study of benzodiazepine derivatives have highlighted their utility as scaffolds for developing novel therapeutic agents. The benzodiazepine core structure is well-known for its ability to modulate the gamma-aminobutyric acid (GABA) receptor system, which is central to anxiety reduction and sedation. However, modifications to this core structure can lead to compounds with altered pharmacokinetic profiles and enhanced target specificity. The compound under discussion exemplifies this trend, as its specific substitution pattern may confer advantages over traditional benzodiazepines in terms of efficacy and side effect profile.

The 7-bromo substituent is particularly noteworthy, as brominated benzodiazepines have been explored for their potential in treating neurological disorders. Studies have shown that bromine atoms can enhance binding affinity to GABA receptors while also influencing metabolic stability. In contrast, the 4-fluorophenyl group introduces a fluorine atom into the aromatic ring, which is a common strategy in drug design to improve lipophilicity and metabolic resistance. The combination of these two substituents may synergistically enhance the compound's pharmacological activity.

The 2-methyl-3-nitrobenzoyl moiety at the 4-position adds another layer of complexity to the molecule. This group not only influences the overall charge distribution but also interacts with biological targets in unique ways. Nitroaromatic compounds are known for their diverse biological activities, including anti-inflammatory and antioxidant effects. When incorporated into a benzodiazepine framework, such modifications can lead to compounds with novel therapeutic potential. For instance, recent research has suggested that nitro-substituted benzodiazepines may exhibit enhanced efficacy in treating anxiety disorders without the sedative side effects associated with classical benzodiazepines.

The tetrahydro portion of the name indicates a saturated six-membered ring fused to the benzodiazepine core. This structural feature is common in many biologically active molecules and can influence both solubility and bioavailability. The presence of this ring system may contribute to the compound's ability to cross the blood-brain barrier, which is essential for central nervous system (CNS) drugs. Additionally, the 1H-1,4-benzodiazepin-2-one suffix specifies the heterocyclic system and indicates that the molecule contains a carbonyl group at position 2 of the diazepine ring.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing new drug candidates. The compound described here represents an example of how strategic modifications can lead to molecules with improved pharmacological properties. By combining multiple substituents with known biological effects, chemists can rationally design compounds that target specific pathways with high precision. This approach has been particularly successful in developing drugs for neurological disorders, where receptor selectivity is critical.

One area of active investigation is the use of benzodiazepine derivatives as potential treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by abnormal protein aggregation and oxidative stress, both of which can be mitigated by compounds that modulate neuronal activity. The unique structural features of 7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one make it a promising candidate for further exploration in this context.

Another exciting application lies in its potential use as an intermediate in synthesizing more complex pharmaceuticals. The presence of multiple reactive sites allows for further functionalization, enabling chemists to create derivatives with tailored properties. This flexibility is invaluable in drug discovery pipelines, where rapid iteration and optimization are essential.

In conclusion,7-bromo-5-(4-fluorophenyl)-4-(2-methyl-3-nitrobenzoyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one represents a fascinating example of how structural modifications can lead to compounds with novel therapeutic potential. Its unique substitution pattern and biological activity make it an attractive candidate for further research in areas such as anxiety disorders and neurodegenerative diseases. As our understanding of structure-function relationships continues to evolve,this type of compound will undoubtedly play an important role in future drug development efforts.

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